molecular formula C12H9Cl2N B12110233 [1,1'-Biphenyl]-4-amine, 2',5'-dichloro-

[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-

Cat. No.: B12110233
M. Wt: 238.11 g/mol
InChI Key: ZMDIVTMCXHXLPK-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- is an organic compound with the molecular formula C12H9Cl2N It consists of a biphenyl structure with an amine group at the 4-position and chlorine atoms at the 2’ and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles such as nitronium ions, hydroxyl groups, and alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted biphenyl compounds with different functional groups.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the chlorine atoms at the 2’ and 5’ positions in [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7H,15H2

InChI Key

ZMDIVTMCXHXLPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

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